WRN inhibitor 4 -

WRN inhibitor 4

Catalog Number: EVT-15276038
CAS Number:
Molecular Formula: C16H14N2O5S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Werner syndrome helicase inhibitor 4 involved several key steps:

  1. Fragment-Based Screening: Initial identification was achieved through screening a library of methyl acrylate-based reactive fragments against the Werner syndrome helicase domain. This method allowed for the rapid identification of compounds that could covalently modify specific residues on the helicase .
  2. Covalent Modification: The identified hit compound underwent further optimization to enhance its biochemical potency and selectivity. This involved modifying the structure to improve its interaction with critical amino acids within the helicase domain, particularly focusing on achieving high labeling efficiency at low concentrations .
  3. Medicinal Chemistry: Following initial screenings, a series of derivatives were synthesized, leading to compounds such as GSK_WRN1 through GSK_WRN4. Each derivative was characterized for its inhibitory potency against Werner syndrome helicase activity, with subsequent compounds showing progressively improved efficacy .

The technical details regarding specific reaction conditions or reagents used in the synthesis have not been extensively documented in available literature but are likely based on standard organic synthesis techniques tailored for small molecule drug development.

Molecular Structure Analysis
  • Molecular Mass: The compound exhibits favorable physicochemical properties with a molecular mass around 702 Da.
  • Binding Characteristics: The compound engages in polar interactions with key residues in the Werner syndrome helicase, particularly affecting ATP-binding sites .

While specific structural data such as crystal structures or NMR data for Werner syndrome helicase inhibitor 4 have not been published, studies on related compounds suggest a complex interaction profile that could be elucidated through further structural biology studies.

Chemical Reactions Analysis

Chemical reactions involving Werner syndrome helicase inhibitor 4 primarily focus on its interaction with the Werner syndrome helicase:

  1. Inhibition Mechanism: The compound inhibits the helicase by binding to an allosteric site, causing a conformational change that disrupts ATP binding and hydrolysis. This leads to a reduction in unwinding activity essential for DNA replication and repair processes .
  2. Synthetic Lethality: In cancer cells exhibiting microsatellite instability, inhibition of the Werner syndrome helicase results in increased DNA damage due to unresolved replication stress. This synthetic lethality is exploited therapeutically to selectively kill cancer cells while sparing normal cells .
  3. Ubiquitination Pathway: Upon inhibition by compounds like Werner syndrome helicase inhibitor 4, studies indicate that the trapped WRN protein becomes SUMOylated and subsequently ubiquitinated by E3 ligases such as RNF4, leading to proteasomal degradation .
Mechanism of Action

The mechanism of action for Werner syndrome helicase inhibitor 4 involves several key processes:

  1. Allosteric Binding: The compound binds to a non-conserved allosteric site at the D1–D2 interface of the Werner syndrome helicase, which alters its conformation and inhibits its enzymatic activity .
  2. Disruption of ATP Hydrolysis: By inducing conformational changes in the helicase structure, Werner syndrome helicase inhibitor 4 effectively splits the ATP-binding site into two parts and displaces critical residues necessary for ATP hydrolysis .
  3. Induction of DNA Damage: Inhibition leads to accumulation of unresolved DNA structures due to impaired unwinding capability, resulting in double-strand breaks and ultimately triggering cellular pathways that can lead to apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Werner syndrome helicase inhibitor 4 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 702 Da.
  • Solubility: Exhibits favorable solubility characteristics conducive for biological assays.
  • Stability: Maintains stability under physiological conditions, enabling effective interaction with target proteins.
  • Selectivity: Demonstrates high selectivity towards the Werner syndrome helicase over other related enzymes due to its unique binding site interactions .

These properties make it a promising candidate for further development as a therapeutic agent.

Applications

Werner syndrome helicase inhibitor 4 has significant potential applications in cancer therapy:

  • Targeted Cancer Treatment: Particularly effective against microsatellite instability-high cancers where it can exploit vulnerabilities created by defective DNA repair mechanisms.
  • Research Tool: Serves as a valuable tool in studying DNA repair mechanisms and understanding the role of WRN in maintaining genomic stability.
  • Combination Therapies: Potentially used in combination with other therapeutic agents to enhance efficacy by targeting multiple pathways involved in cancer cell survival .

Properties

Product Name

WRN inhibitor 4

IUPAC Name

N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-phenyl-1H-pyridine-3-carboxamide

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C16H14N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h1-8,11,19H,9H2,(H,17,20)(H,18,21)/t11-/m1/s1

InChI Key

HFIIQCVNTGZNPC-LLVKDONJSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O

Isomeric SMILES

C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.